Immepip dihydrobromide
Overview
Description
Immepip dihydrobromide is a potent histamine H3 receptor agonist . It also binds to H4 receptors . It is equipotent to or slightly more active than ®-α-methylhistamine at H3 receptors . The compound is used as a standard H3 receptor agonist and also as an H4 agonist .
Molecular Structure Analysis
The empirical formula of Immepip dihydrobromide is C9H17N3Br2 . Its molecular weight is 327.06 . The SMILES string representation is Br.Br.C1CNCC(C1)Cc2c[nH]cn2 .
Physical And Chemical Properties Analysis
Immepip dihydrobromide is a powder that is white to beige in color . It is soluble in water, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Histamine H3 Receptor Agonist
Immepip dihydrobromide is a potent histamine H3 receptor agonist . It is equipotent to ®-α-methylhistamine and is effective both in vitro and in vivo . This makes it a valuable tool in the study of histamine H3 receptor function and its role in various physiological and pathological processes.
Histamine H4 Receptor Agonist
In addition to its activity at the H3 receptor, Immepip dihydrobromide also binds to H4 receptors . The H4 receptor is involved in the regulation of immune responses, so Immepip dihydrobromide could potentially be used in research related to immunology and inflammation.
Neurological Research
Given its activity at histamine receptors, which are widely expressed in the brain, Immepip dihydrobromide is likely to be of interest in neurological research . Histamine receptors play a role in a variety of neurological processes, including sleep-wake regulation, cognitive function, and neuroinflammation.
Drug Development
The selective activity of Immepip dihydrobromide at histamine H3 and H4 receptors, and its effectiveness both in vitro and in vivo, make it a potential candidate for drug development . It could serve as a lead compound for the development of new drugs targeting these receptors.
Pharmacological Research
Immepip dihydrobromide can be used in pharmacological research to study the effects of histamine receptor activation and to develop and test new pharmacological interventions .
In Vitro Studies
Immepip dihydrobromide can be used in in vitro studies to investigate the function of histamine H3 and H4 receptors in various cell types .
Mechanism of Action
Target of Action
Immepip dihydrobromide is a potent histamine H3 receptor agonist . It also binds to H4 receptors . These receptors are primarily found in the central nervous system and are involved in a variety of biological functions, including neurotransmission, regulation of sleep-wake cycles, and cognitive processes .
Mode of Action
Immepip dihydrobromide interacts with its targets, the H3 and H4 histamine receptors, by binding to these receptors and activating them . This activation can lead to various changes in the cell, such as alterations in the release of neurotransmitters .
Biochemical Pathways
The activation of H3 and H4 histamine receptors by Immepip dihydrobromide can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are crucial for communication between nerve cells . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of H3 and H4 histamine receptors by Immepip dihydrobromide can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, thereby influencing neuronal communication . The exact effects can vary depending on the specific context and environment in which the compound is acting.
Safety and Hazards
Immepip dihydrobromide is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . After swallowing, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJPNRDGXJQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Immepip dihydrobromide | |
CAS RN |
164391-47-3 | |
Record name | Immepip dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.